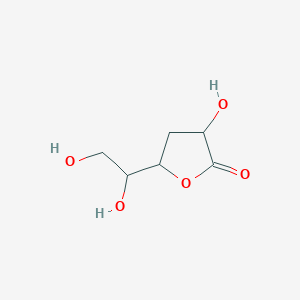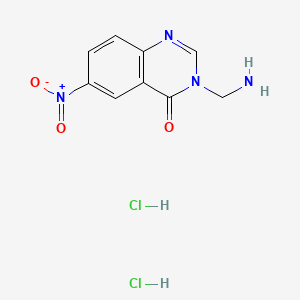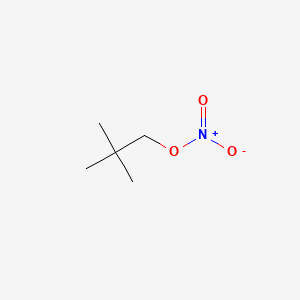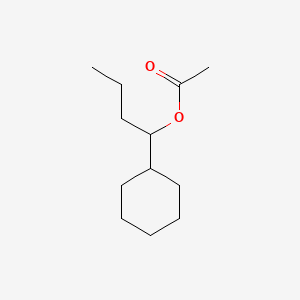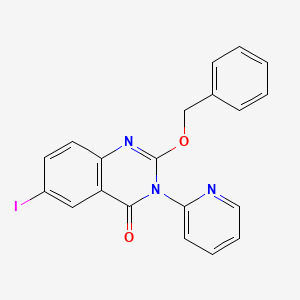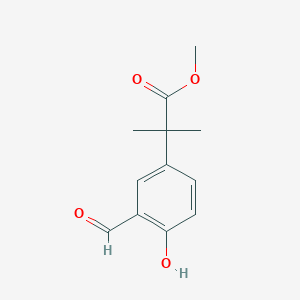
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of an acridine moiety attached to a phenyl ring, which is further connected to a heptanamide chain. The methanesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate typically involves multiple steps:
Formation of the Acridine Moiety: The acridine ring is synthesized through a series of cyclization reactions involving aromatic amines and aldehydes.
Attachment to Phenyl Ring: The acridine moiety is then attached to a phenyl ring via an amination reaction.
Formation of Heptanamide Chain: The phenyl-acridine compound is reacted with heptanoic acid or its derivatives to form the heptanamide chain.
Methanesulfonate Addition: Finally, the compound is treated with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of acridine oxides.
Reduction: Formation of acridine amines.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of DNA intercalation and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mécanisme D'action
The compound exerts its effects primarily through intercalation into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The acridine moiety is responsible for binding to the DNA, while the heptanamide chain enhances its binding affinity and specificity. The methanesulfonate group improves its solubility, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antimicrobial properties.
Doxorubicin: An anthracycline antibiotic used in cancer therapy.
Uniqueness
7-(p-(9-Acridinylamino)phenyl)heptanamide methanesulfonate is unique due to its specific structure, which combines the properties of acridine derivatives with the enhanced solubility and stability provided by the methanesulfonate group. This makes it particularly valuable for applications requiring high specificity and stability, such as in targeted drug delivery and advanced fluorescence studies.
Propriétés
Numéro CAS |
71798-50-0 |
|---|---|
Formule moléculaire |
C27H31N3O4S |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
acridin-9-yl-[4-(7-amino-7-oxoheptyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C26H27N3O.CH4O3S/c27-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)28-26-21-10-5-7-12-23(21)29-24-13-8-6-11-22(24)26;1-5(2,3)4/h5-8,10-13,15-18H,1-4,9,14H2,(H2,27,30)(H,28,29);1H3,(H,2,3,4) |
Clé InChI |
SATWREXZQTZLER-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
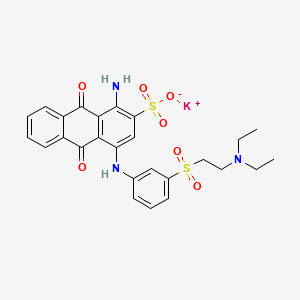
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
